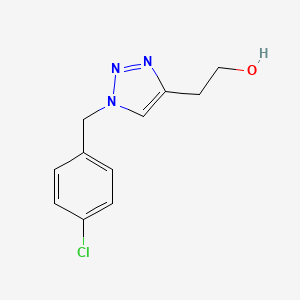

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

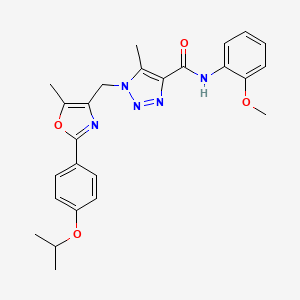

The compound “2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol” is an organic molecule that contains a triazole ring, a chlorobenzyl group, and an ethanol group. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms . The presence of the chlorobenzyl group suggests that this compound may have some interesting chemical properties, as benzyl groups are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the triazole ring attached to an ethanol group and a chlorobenzyl group . The exact 3D structure would depend on the specific orientations of these groups around the triazole ring.Physical And Chemical Properties Analysis

Based on the structure, we might expect this compound to have moderate polarity due to the presence of the polar ethanol group and the polarizable chlorobenzyl and triazole groups . This could affect properties like solubility and boiling point.Applications De Recherche Scientifique

Molecular Structure and Characterization

The compound 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol and its derivatives are being studied extensively for their chemical structure and properties. Techniques such as nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis are commonly used to elucidate the structure of these compounds and their variants, contributing to a deeper understanding of their molecular behavior (Abdel-Wahab et al., 2023; Evecen et al., 2018).

Synthesis and Optimization

Several studies focus on optimizing the synthesis methods for triazole derivatives. These include exploring various reaction conditions, catalysts, and starting reagents to improve yield and purity. The aim is to develop processes suitable for industrial applications, offering high yield and ease of preparation under mild conditions (Ji et al., 2017; Li De-liang, 2010).

Biological Activities and Applications

Triazole derivatives, including 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol, are being investigated for their biological activities. They are notably evaluated for their antifungal properties against various Candida strains, demonstrating the potential for drug development in addressing fungal infections. Furthermore, modifications to their structure are being explored to enhance their efficacy as drug candidates (Lima-Neto et al., 2012).

Mécanisme D'action

Target of Action

The compound “2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol” belongs to the class of triazoles. Triazoles are known to interact with various biological targets, including enzymes like cytochrome P450 .

Mode of Action

Triazoles typically act by inhibiting the function of their target enzymes. For instance, some triazoles are known to inhibit the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Biochemical Pathways

By inhibiting key enzymes, triazoles can disrupt various biochemical pathways. In the case of ergosterol biosynthesis, this disruption can lead to the accumulation of toxic intermediates and the depletion of ergosterol, leading to impaired cell membrane function and cell death .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. As a general rule, triazoles are well-absorbed orally and widely distributed in the body. They are metabolized in the liver, primarily by the cytochrome P450 system, and excreted in the urine .

Result of Action

The ultimate effect of a triazole’s action depends on its specific target and mode of action. In the case of antifungal triazoles, the result is the death of the fungal cells due to the disruption of their cell membranes .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s absorption, distribution, metabolism, and excretion, as well as its stability and shelf-life .

Propriétés

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-10-3-1-9(2-4-10)7-15-8-11(5-6-16)13-14-15/h1-4,8,16H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQUSMQFCCNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-Chlorophenyl)amino]-6-fluoroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2630907.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2630910.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2630917.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630923.png)

![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)